N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a nitrophenyl group, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole or furan rings.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s reactivity and ability to form covalent bonds with biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- Imidazole-containing compounds
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzimidazole moiety, a nitrophenyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H16N4O4 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H16N4O4/c29-24(22-12-11-21(32-22)15-5-4-8-18(14-15)28(30)31)25-17-7-3-6-16(13-17)23-26-19-9-1-2-10-20(19)27-23/h1-14H,(H,25,29)(H,26,27) |
InChI Key |
WFFOKMJIJCTCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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